molecular formula C10H12O3 B027457 (R)-2-(benzyloxy)propanoic acid CAS No. 100836-85-9

(R)-2-(benzyloxy)propanoic acid

Cat. No. B027457
M. Wt: 180.2 g/mol
InChI Key: XWAVPOFYNPXXEL-MRVPVSSYSA-N
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Description

(R)-2-(benzyloxy)propanoic acid is a chiral compound that has been explored in various chemical syntheses. Its structure and properties make it an interesting subject for research in organic chemistry and materials science.

Synthesis Analysis

  • Sasaki, Kawamoto, and Tanabe (2018) reported a synthesis method for a related compound, benzyl (R)-2-(acetylthio)propanoate, using SN2 displacement reactions and N,N-dimethylethylenediamine for deprotection, which led to a high yield and enantiomeric excess (Sasaki, Kawamoto, & Tanabe, 2018).

Molecular Structure Analysis

  • The molecular structure of compounds related to (R)-2-(benzyloxy)propanoic acid, such as benzoic acid derivatives, demonstrates interesting characteristics like the formation of quasiracemates and the influence of molecular shape on crystal packing (Fomulu et al., 2002).

Chemical Reactions and Properties

  • The synthesis and chemical properties of similar compounds, such as 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid, have been studied, showing potential antimicrobial activities and the influence of structural variations on biological activity (Pund et al., 2020).

Physical Properties Analysis

  • The solubility, dissolution enthalpy, and entropy of related compounds like Fenoxaprop-P in various solvents have been thoroughly studied, providing insights into the solubility behavior and thermodynamic properties of similar carboxylic acids (Yao et al., 2019).

Chemical Properties Analysis

  • The study of different benzoic acids and their reaction with propargyl acetate highlights the regioselective control in alkyne insertion and the formation of unusual scaffolds, which could be relevant for understanding the reactivity of (R)-2-(benzyloxy)propanoic acid (Li et al., 2021).

Scientific Research Applications

  • Alcohol Protection and Benzylation Reactions : This compound is used for alcohol protection and in benzylation reactions, as detailed in the study by Poon, Albiniak, and Dudley (2007) in "Organic Syntheses" (Poon, Albiniak, & Dudley, 2007).

  • Synthesis of Stereoselective Compounds : It aids in the synthesis of ()-(R)-phenyl 2-phenylpropyl ketone with virtually no loss of chiral information, as noted by Bratovanov and Bienz (1997) in "Tetrahedron-asymmetry" (Bratovanov & Bienz, 1997).

  • Precursor in Chemical Synthesis : This acid serves as a precursor in the synthesis of unsaturated sulfones and is used in acid-catalyzed benzylation, according to Enders, Berg, and Jandeleit (2003) in "Organic Syntheses" (Enders, Berg, & Jandeleit, 2003).

  • Benzyl Ester Synthesis : The compound is significant in the synthesis of benzyl (R)-2-(acetylthio)propanoate, a sulfur-containing benzyl ester, as explored by Sasaki, Kawamoto, and Tanabe (2018) in "Molbank" (Sasaki, Kawamoto, & Tanabe, 2018).

  • Macromolecular Analogues : It may also be used as a macromolecular analogue of organic molecules with "accidental degeneracy" or "cryptochirality", as discussed by Peerlings, Struijk, and Meijer (1998) in "Chirality" (Peerlings, Struijk, & Meijer, 1998).

  • Study of Adenine-Containing Proteins : This acid is involved in the synthesis of adenine-related compounds, useful in studying adenine-containing proteins, as shown in the work of Overberger and Chang (1989) in "Tetrahedron Letters" (Overberger & Chang, 1989).

  • Formal Total Synthesis of Taurospongin A : The enantiomerically pure form of a related compound was applied to a new formal total synthesis of taurospongin A, according to Fujino and Sugai (2008) in "Advanced Synthesis & Catalysis" (Fujino & Sugai, 2008).

Safety And Hazards

The safety data sheet for “®-2-(benzyloxy)propanoic acid” indicates that it may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . The compound should be handled with personal protective equipment, and exposure should be avoided .

properties

IUPAC Name

(2R)-2-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAVPOFYNPXXEL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426463
Record name O-Benzyl-D-lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(benzyloxy)propanoic acid

CAS RN

100836-85-9
Record name O-Benzyl-D-lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-phenylmethoxypropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

An alternate method for the preparation of ether compounds corresponding to Formula I (R=alkyl, phenylalkyl) follows. Sodium metal (about 12 g) was added cautiously to a stirred cold (ice bath) portion (250 mL) of benzyl alcohol. After most of the sodium metal had dissolved, the reaction was heated to 150° C. 2-Chloropropionic acid (27.2 g, 0.25 mole) was added dropwise in 35 mL of benzyl alcohol and the resulting mixture heated on additional 3 hours. Concentration in vacuo gave crude 2-benzyloxypropionic acid which was used without further purification.
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phenylalkyl
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12 g
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250 mL
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27.2 g
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35 mL
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Synthesis routes and methods II

Procedure details

A mixture of residue containing methyl 2-(benzyloxy)propanoate compound of formula-12 obtained in step-a) and water (500 ml) was cooled to 0-5° C. A solution of sodium hydroxide (51.5 g) in water (375 ml) was added to reaction mixture at 0-5° C. and stirred the reaction mixture for 1 hour at the same temperature. Temperature of the reaction mixture was raised to 25-30° C. and stirred for 4 hours at this temperature. After completion of the reaction, washed the reaction mixture with dichloromethane. Both dichloromethane and aqueous layers were separated and pH of aqueous layer was adjusted to 2.5 using 50% hydrochloric acid solution. Extracted the aqueous layer with dichloromethane. Distilled off the solvent from dichloromethane layer under reduced pressure to get the title compound as a residue. The obtained residue can be taken into next step without isolation.
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51.5 g
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375 mL
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500 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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